2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide
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Overview
Description
The compound “2-((6-(4-(4-chlorophenyl)-1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-methyl-N-(m-tolyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
The study of benzothiazolinone acetamide analogs, which share structural similarities with the compound , has demonstrated their potential in photovoltaic applications. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their nonlinear optical (NLO) activity was investigated, showing significant second-order hyperpolarizability values. Molecular docking studies have also been conducted to understand their binding interactions with Cyclooxygenase 1 (COX1), indicating the potential for biological interactions at the molecular level (Mary et al., 2020).
Oxidation Reactivity Channels
Research on pyridyl acetamides, including structural analogs of the specified compound, has revealed diverse oxidation reactivity channels. These studies provide insight into the chemical behavior of such compounds when subjected to various oxidants, elucidating their potential for producing multiple products with distinct properties. This knowledge can be valuable in designing compounds with desired reactivity and stability profiles (Pailloux et al., 2007).
Probe Development for Peripheral Benzodiazepine Receptors
Imidazo[1,2-α]pyridines, including compounds closely related to the one , have been synthesized as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These ligands have potential applications in studying PBR in vivo using SPECT imaging techniques. The development of such probes can significantly advance our understanding of PBR's role in various physiological and pathological processes (Katsifis et al., 2000).
ACAT-1 Inhibition for Therapeutic Applications
The discovery of compounds such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride demonstrates potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. These findings suggest potential therapeutic applications for diseases involving ACAT-1 overexpression, highlighting the importance of structural features in enhancing solubility and oral absorption (Shibuya et al., 2018).
Mechanism of Action
Target of Action
Many compounds with similar structures, such as pyrazolines and pyridazines, have been found to interact with a variety of biological targets. These can include enzymes like acetylcholinesterase (AchE), which plays a crucial role in nerve impulse transmission .
Mode of Action
The compound might interact with its target by binding to a specific site, thereby modulating the target’s activity. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, inhibition of AchE can disrupt cholinergic neurotransmission, affecting processes like muscle contraction and cognitive functions .
Result of Action
The compound’s action at the molecular and cellular levels can lead to observable effects at the tissue or organism level. For example, inhibition of AchE can lead to symptoms like muscle weakness or cognitive impairment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[6-[4-(4-chlorophenyl)imidazol-1-yl]pyridazin-3-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5OS/c1-16-4-3-5-19(12-16)28(2)23(30)14-31-22-11-10-21(26-27-22)29-13-20(25-15-29)17-6-8-18(24)9-7-17/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMOZAVGYKIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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